molecular formula C29H27NO3 B10814520 4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid

4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid

Cat. No.: B10814520
M. Wt: 437.5 g/mol
InChI Key: AUKGBKLQWDXBEP-FSLFYVJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

AGN 205728 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

AGN 205728 has a wide range of scientific research applications:

Comparison with Similar Compounds

AGN 205728 is unique in its high specificity and potency towards RARγ. Similar compounds include:

These comparisons highlight the uniqueness of AGN 205728 in terms of its selectivity and potency towards RARγ .

Properties

Molecular Formula

C29H27NO3

Molecular Weight

437.5 g/mol

IUPAC Name

4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid

InChI

InChI=1S/C29H27NO3/c1-19-4-9-21(10-5-19)24-16-17-29(2,3)26-18-23(13-14-25(24)26)27(30-33)15-8-20-6-11-22(12-7-20)28(31)32/h4-16,18,33H,17H2,1-3H3,(H,31,32)/b15-8+,30-27+

InChI Key

AUKGBKLQWDXBEP-FSLFYVJCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CCC(C3=C2C=CC(=C3)/C(=N/O)/C=C/C4=CC=C(C=C4)C(=O)O)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CCC(C3=C2C=CC(=C3)C(=NO)C=CC4=CC=C(C=C4)C(=O)O)(C)C

Origin of Product

United States

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